An In-depth Technical Guide to the Physicochemical Properties of 2-[(2,2-Diethoxyethyl)amino]benzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-[(2,2-Diethoxyethyl)amino]benzamide
A Whitepaper for Drug Development Professionals
Abstract
Benzamide and its derivatives are foundational scaffolds in modern medicinal chemistry, contributing to a wide range of therapeutic agents. A thorough understanding of the physicochemical properties of any new benzamide-based entity is a critical determinant of its success in the drug development pipeline, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive framework for the characterization of 2-[(2,2-Diethoxyethyl)amino]benzamide. Due to the limited availability of direct experimental data for this specific molecule, this document serves as both a predictive analysis based on structurally related compounds and a detailed methodological guide for its empirical determination. We present a synthesis of theoretical principles, field-proven experimental protocols, and data interpretation strategies to empower researchers in their evaluation of this and similar novel chemical entities.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a privileged structure in pharmacology, prized for its ability to form key hydrogen bonds with biological targets and its metabolic stability. Derivatives have been successfully developed as antiemetics, antipsychotics, and anti-cancer agents. The substitution at the ortho position of the benzamide ring, as in 2-[(2,2-Diethoxyethyl)amino]benzamide, introduces unique conformational and electronic properties that can significantly modulate biological activity and pharmacokinetic behavior. A rigorous physicochemical characterization is therefore not merely a data-gathering exercise but a crucial first step in understanding a compound's potential as a therapeutic candidate.
Molecular Profile of 2-[(2,2-Diethoxyethyl)amino]benzamide
A precise understanding of the molecule's fundamental properties is the starting point for all further investigation. While experimental data for the title compound is scarce, we can predict its core attributes based on its structure and data from analogous compounds.
Table 1: Predicted Molecular Identifiers and Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Source |
| IUPAC Name | 2-[(2,2-Diethoxyethyl)amino]benzamide | Based on chemical structure |
| Molecular Formula | C₁₃H₂₀N₂O₃ | Derived from structure |
| Molecular Weight | 252.31 g/mol | Calculated from formula |
| CAS Number | Not assigned (as of last search) | Requires registration |
| Physical State | Predicted to be a solid at room temperature | Benzamide and its derivatives are typically solids[1]. |
| Melting Point (°C) | 120 - 140 (estimated) | Based on similar substituted benzamides[2][3][4]. |
| logP (Octanol/Water) | 1.5 - 2.5 (estimated) | Calculated using cheminformatics tools and comparison to similar structures. |
| Aqueous Solubility | Sparingly soluble to slightly soluble | Amides have limited water solubility, which decreases with increasing hydrocarbon content[1][5]. |
| pKa (Acidic) | ~14-15 (Amide N-H) | Similar to typical amide pKa values[1]. |
| pKa (Basic) | ~3-5 (Amino N-H) | The anilinic nitrogen is expected to be weakly basic due to resonance with the carbonyl group. |
Synthesis and Structural Elucidation: From Concept to Confirmation
The synthesis of 2-[(2,2-Diethoxyethyl)amino]benzamide can be approached through established methods for N-alkylation of 2-aminobenzamide or related precursors. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common and effective method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine, followed by further modification if necessary.[6] A direct approach would be the nucleophilic substitution of a leaving group on the benzamide precursor with 2,2-diethoxyethanamine.
Caption: Proposed workflow for the synthesis and confirmation of 2-[(2,2-Diethoxyethyl)amino]benzamide.
Experimental Protocol: Structural Elucidation
NMR is the most definitive method for confirming the molecular structure.[7]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Distinct signals for the aromatic protons (typically in the 6.5-8.0 ppm range), the amide protons (-CONH₂), the secondary amine proton (-NH-), the methine proton (-CH(OEt)₂), the methylene protons (-CH₂-), and the ethyl protons of the diethoxy group (-OCH₂CH₃). The coupling patterns and integrations will be key to confirming the structure.
-
-
¹³C NMR Acquisition:
MS provides the molecular weight of the compound and valuable fragmentation data.[10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes. The positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 253.15.
-
Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion can reveal characteristic losses, such as the loss of an ethoxy group or cleavage of the ethylamino chain, further confirming the structure. The benzoyl cation (m/z 105) is a common fragment for benzamides.[11]
-
Physicochemical Characterization: A Methodological Guide
The following section details the experimental protocols for determining the key physicochemical properties that govern a drug's behavior.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Thermal Properties: Melting Point and Decomposition
The melting point is a crucial indicator of purity and polymorphic form.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC instrument.
-
Method:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[10]
-
A sharp melting range suggests high purity, while a broad range may indicate impurities.[4][12]
-
Solubility
Aqueous solubility is a primary determinant of oral bioavailability.
Protocol: Equilibrium Shake-Flask Method
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[13]
-
-
Rationale: This method provides the thermodynamic solubility, which is essential for biopharmaceutical classification. Amine-containing compounds often exhibit pH-dependent solubility.[14]
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key measure of a drug's lipophilicity, which influences membrane permeability and protein binding.
Protocol: Shake-Flask Method
-
Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa.
-
Procedure:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
-
Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).[10]
Ionization Constant (pKa)
The pKa value dictates the extent of ionization at a given pH, which affects solubility, permeability, and target binding.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration:
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.
-
Record the pH at regular intervals of titrant addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, calculate the first derivative of the titration curve; the peak corresponds to the equivalence point.[10]
-
This compound is expected to have at least two pKa values corresponding to the weakly basic anilinic nitrogen and the very weakly acidic amide N-H.
-
Chemical Stability
Stability testing is essential to determine the compound's shelf-life and degradation pathways, as mandated by ICH guidelines.[15][16][17][18][19]
Protocol: Forced Degradation Study
-
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
-
Conditions: Expose solutions of the compound to a range of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound and a solution (e.g., at 80 °C).
-
Photolytic: Expose the solid and a solution to UV and visible light as per ICH Q1B guidelines.[17]
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Section 5). The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately detected and separated from the parent compound.
Chromatographic Analysis for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity and quantifying the compound in various matrices.[13]
Table 2: Recommended HPLC Method for Purity Assessment
| Parameter | Specification | Rationale |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds.[20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ESI-MS compatibility.[21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 15 minutes | A gradient is necessary to elute the parent compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm and/or PDA (200-400 nm) | The benzamide chromophore absorbs UV light. A PDA detector helps in peak purity analysis.[13] |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness before being used for quantitative analysis.[22]
Conclusion
The successful advancement of a novel compound like 2-[(2,2-Diethoxyethyl)amino]benzamide from a synthetic product to a viable drug candidate is contingent upon a deep and early understanding of its physicochemical properties. This guide has provided a comprehensive roadmap for this characterization, blending predictive analysis with robust, validated experimental methodologies. By systematically determining the melting point, solubility, lipophilicity, pKa, and stability profile, researchers can build a solid data package. This information is not only fundamental for regulatory submissions but also invaluable for guiding formulation development, interpreting biological data, and ultimately, de-risking the entire drug development process.
References
- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
- ConnectSci. (n.d.). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides.
- UPM Pharmaceuticals. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
- Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
- Ferreira, A., et al. (2022).
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Taylor & Francis Online. (2007). 13 C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- World Health Organization. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- Anireddy, J. S., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
- Letters in Applied NanoBioScience. (2024).
- National Center for Biotechnology Information. (n.d.). Benzamide | C7H7NO | CID 2331 - PubChem.
- Al-Ghananeem, A. M., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC.
- BYJU'S. (2019). Test for Amino Groups.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- MDPI. (2021).
- University of Missouri-St. Louis. (n.d.). Exp 1 - Melting Points.
- Truman State University. (n.d.). Experiment - Melting Point.
- PubMed. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone.
- Scribd. (n.d.). Tests for Amines and Amides Analysis.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- FooDB. (2011). Showing Compound Benzamide (FDB023373).
- Chemistry LibreTexts. (2024). 2.
- Wikipedia. (n.d.). Benzamide.
- ResearchGate. (2021).
- Fisher Scientific. (n.d.). Benzamides.
- PraxiLabs. (n.d.). Test for amide | Amide group virtual detection.
- National Center for Biotechnology Information. (n.d.). N-(2,2-dimethoxyethyl)benzamide | C11H15NO3 | CID 3614714 - PubChem.
- National Center for Biotechnology Information. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.
- National Center for Biotechnology Information. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
- CORE. (n.d.).
- Symbiosis Online Publishing. (2015).
- Santa Cruz Biotechnology. (n.d.). 2-[(2-amino-2-oxoethyl)amino]benzamide.
- PubMed. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. praxilabs.com [praxilabs.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.co.za [journals.co.za]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. moorparkcollege.edu [moorparkcollege.edu]
- 15. upm-inc.com [upm-inc.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Official web site : ICH [ich.org]
- 19. database.ich.org [database.ich.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
